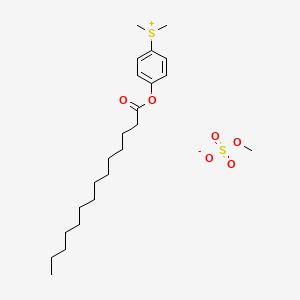
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three organic groups. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate typically involves the reaction of dimethyl sulfoxide with 4-(1-oxotetradecyl)phenol in the presence of a methylating agent such as methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonium groups into molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfonium, dimethyl(4-((1-oxododecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxooctadecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxodecyl)oxy)phenyl)-, methyl sulfate
Uniqueness
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is unique due to its specific alkyl chain length and the presence of the sulfonium ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and ability to form stable interactions with various molecular targets set it apart from other similar compounds.
Propriétés
Numéro CAS |
122533-49-7 |
|---|---|
Formule moléculaire |
C23H40O6S2 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
dimethyl-(4-tetradecanoyloxyphenyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C22H37O2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(23)24-20-16-18-21(19-17-20)25(2)3;1-5-6(2,3)4/h16-19H,4-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
XFJJCQQGVOSGAA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[S+](C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















